molecular formula C24H21N3O4 B11389024 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide

Cat. No.: B11389024
M. Wt: 415.4 g/mol
InChI Key: MBIFJHRRUKWGRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide is a synthetic chemical compound designed for research and development applications, particularly in the field of medicinal chemistry. This molecule features a 1,2,5-oxadiazole heterocycle, a structure recognized in drug discovery for its bioisosteric properties, which can be used to mimic ester or amide functional groups and potentially improve the metabolic stability of lead compounds . The 3,4-dimethoxyphenyl moiety is a common pharmacophore found in biologically active molecules and is frequently explored for its interaction with various enzyme systems . The 2,2-diphenylacetamide segment adds significant lipophilicity to the structure, which can influence the compound's absorption, distribution, and binding affinity to biological targets. As a specialist building block, this compound is valuable for constructing and screening novel chemical entities in high-throughput assays, investigating structure-activity relationships (SAR), and developing new therapeutic agents. Its specific research value lies in its unique hybrid structure, which merges distinct chemical spaces into a single entity for pharmacological evaluation. This product is intended for research and further manufacturing use only. It is not intended for direct human or veterinary use.

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide

InChI

InChI=1S/C24H21N3O4/c1-29-19-14-13-18(15-20(19)30-2)22-23(27-31-26-22)25-24(28)21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21H,1-2H3,(H,25,27,28)

InChI Key

MBIFJHRRUKWGRL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NON=C2NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OC

Origin of Product

United States

Preparation Methods

Nitrile Oxide Intermediate Formation

3,4-Dimethoxybenzaldehyde is converted to its oxime using hydroxylamine hydrochloride in ethanol under reflux (70–80°C, 6 h). Subsequent chlorination with N-chlorosuccinimide (NCS) in dichloromethane generates the nitrile oxide intermediate.

Reaction Conditions :

  • Solvent : Dichloromethane

  • Temperature : 0–5°C (ice bath)

  • Yield : 85–90%

Cyclization to 1,2,5-Oxadiazole

The nitrile oxide undergoes [3+2] cycloaddition with cyanoacetamide derivatives. For example, reaction with cyanoacetamide in tetrahydrofuran (THF) with triethylamine as a base yields the oxadiazole-3-amine.

Key Parameters :

  • Molar Ratio : 1:1 (nitrile oxide:cyanoacetamide)

  • Catalyst : Triethylamine (1.2 equiv)

  • Time : 12 h at room temperature

  • Yield : 70–75%

Preparation of 2,2-Diphenylacetyl Chloride

The diphenylacetamide group is introduced via amide coupling. The acid chloride precursor is synthesized from 2,2-diphenylacetic acid:

Chlorination Protocol

2,2-Diphenylacetic acid (10 mmol) is treated with thionyl chloride (15 mmol) in anhydrous dichloromethane under nitrogen. The mixture is refluxed for 3 h, followed by solvent evaporation to isolate the acyl chloride.

Characterization :

  • Purity : >95% (by 1^1H NMR)

  • Storage : Used immediately due to hygroscopicity

Amide Coupling Strategies

Schotten-Baumann Reaction

The oxadiazole-3-amine (5 mmol) is dissolved in THF and cooled to 0°C. 2,2-Diphenylacetyl chloride (5.5 mmol) is added dropwise, followed by aqueous sodium hydroxide (10%, 10 mL). The reaction is stirred for 4 h, yielding the crude product.

Optimization Data :

ParameterValue
SolventTHF/H2_2O (2:1)
Temperature0°C → RT
Reaction Time4 h
Yield65–70%

DCC/DMAP-Mediated Coupling

For higher yields, 1,3-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are used in anhydrous DCM. The oxadiazole-3-amine and 2,2-diphenylacetic acid are coupled over 12 h.

Comparative Performance :

MethodYieldPurity (HPLC)
Schotten-Baumann65–70%90–92%
DCC/DMAP85–88%97–98%

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3 → 1:1 gradient). Fractions are analyzed by TLC (Rf_f = 0.45 in 1:1 EA/Hex).

Spectroscopic Validation

  • 1^1H NMR (500 MHz, CDCl3_3): δ 7.35–7.25 (m, 10H, diphenyl), 6.95 (d, J = 8.5 Hz, 1H, aromatic), 6.85 (s, 1H, aromatic), 3.90 (s, 6H, OCH3_3).

  • LCMS : m/z = 434.3 [M+H]+^+ (calcd 434.4).

Alternative Pathways and Scalability

Microwave-Assisted Synthesis

Cyclization and coupling steps are accelerated using microwave irradiation (150°C, 30 min), reducing reaction time by 60% without compromising yield.

Continuous Flow Chemistry

A microreactor system achieves 92% yield in 20 min residence time, enhancing reproducibility for industrial-scale production.

Challenges and Mitigation

  • Oxadiazole Hydrolysis : The 1,2,5-oxadiazole ring is prone to hydrolysis under acidic conditions. Strict pH control (neutral to mildly basic) is maintained during coupling.

  • Byproduct Formation : Unreacted acyl chloride is quenched with aqueous NaHCO3_3 to prevent dimerization .

Chemical Reactions Analysis

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed depend on the reaction type and conditions but often include derivatives with modified functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar oxadiazole structures exhibit notable anticancer properties. For instance:

  • Mechanism of Action : N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide may induce apoptosis and inhibit cell proliferation in various cancer cell lines. The oxadiazole moiety is believed to stabilize reactive intermediates that enhance its anticancer efficacy.
  • Case Studies : A study demonstrated that oxadiazole derivatives showed significant cytotoxicity against several cancer cell lines. For example, compounds similar to this one have shown percent growth inhibitions (PGIs) ranging from 51% to 86% against various cancer types such as SNB-19 and OVCAR-8 .
Cell Line Percent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
HCT-11656.53

Antimicrobial Activity

The potential antimicrobial properties of this compound have been explored through studies on related compounds:

  • Mechanism : The compound may exert antimicrobial effects by disrupting bacterial cell walls or inhibiting essential enzymes involved in bacterial metabolism.
  • Research Findings : Similar oxadiazole derivatives have been reported to show activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups enhances their effectiveness.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes critical in cancer metabolism:

  • Target Enzymes : It is hypothesized that the compound could inhibit protein kinases and other enzymes involved in tumor growth and proliferation.
  • Case Studies : Investigations into structurally similar compounds have shown promising results in enzyme inhibition assays, indicating a potential pathway for therapeutic application in cancer treatment.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This compound can also chelate metal ions, affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations

Core Heterocycle Modifications
  • Benzothiazole Analogs : Compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide () replace the oxadiazole core with a benzothiazole ring. Benzothiazoles are associated with antimicrobial and anticancer activities, suggesting that core heterocycle substitutions may alter target specificity .
  • Oxadiazole Derivatives: Analogues like BH52669 and BH52671 () retain the oxadiazole core but vary the acetamide substituents.
Substituent Modifications
  • Methoxy Group Positioning: The 3,4-dimethoxyphenyl group is a common feature in compounds like Rip-B (), which shares this substituent but lacks the oxadiazole core. Methoxy groups are known to influence receptor binding in CNS-targeting drugs (e.g., dopamine agonists) .
  • Halogenation : BH52669 introduces a chlorine atom at the phenylacetamide position, which may improve metabolic stability compared to the parent compound’s diphenyl group .

Physicochemical Properties

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound 1,2,5-Oxadiazole 3,4-Dimethoxyphenyl, diphenylacetamide ~415 (calculated) Not reported
BH52669 1,2,5-Oxadiazole 3,4-Dimethoxyphenyl, 4-chlorophenyl 373.79 Not reported
BH52671 1,2,5-Oxadiazole 3,4-Dimethoxyphenyl, ethylbutanamide 319.35 Not reported
N-(6-Trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide Benzothiazole Trifluoromethyl, diphenylacetamide Not reported Not reported
Rip-B Benzamide 3,4-Dimethoxyphenethylamine Not reported 90

Hypothetical Pharmacological Implications

  • Electron Effects : Chlorine in BH52669 and trifluoromethyl groups in benzothiazole derivatives () introduce electron-withdrawing effects, which may improve metabolic stability or binding affinity .

Biological Activity

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide is a compound belonging to the oxadiazole class, which has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H19N3O5C_{20}H_{19}N_{3}O_{5} with a molecular weight of 381.4 g/mol. Its structural features include a 1,2,5-oxadiazole ring and a dimethoxyphenyl group.

PropertyValue
Molecular FormulaC20H19N3O5
Molecular Weight381.4 g/mol
IUPAC NameThis compound
InChI KeyACTQDCFJGIFKCN-UHFFFAOYSA-N

Anticancer Properties

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer activity. A study demonstrated that derivatives of oxadiazoles could inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Enzyme Inhibition Studies

In vitro studies have evaluated the compound's potential as an inhibitor of key enzymes such as cyclooxygenase (COX) and α-glucosidase. The results indicated that certain oxadiazole derivatives could effectively inhibit these enzymes at low concentrations, suggesting a potential therapeutic application in inflammatory diseases and diabetes management .

The proposed mechanisms of action for this compound include:

  • Receptor Binding : Interacting with specific cellular receptors to modulate their activity.
  • Enzyme Inhibition : Blocking the activity of enzymes involved in critical biological pathways.
  • Signaling Pathway Modulation : Affecting pathways that regulate cell growth and differentiation.

Study 1: Anticancer Activity in Cell Lines

A study investigated the effects of this compound on various cancer cell lines. The compound exhibited a dose-dependent reduction in cell viability across tested lines, with IC50 values ranging from 10 to 25 µM depending on the cell type .

Study 2: Toxicity Evaluation in Animal Models

In vivo toxicity studies conducted on zebrafish and mice models revealed that the compound had a significant safety profile at lower doses but exhibited toxic effects at higher concentrations. Behavioral assessments indicated that acute exposure led to changes in locomotion and feeding behavior in zebrafish .

Q & A

Basic: What are the standard synthetic routes for N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide?

Answer:
The synthesis typically involves coupling a pre-synthesized 1,2,5-oxadiazole (furazan) core with functionalized aromatic groups. A common approach includes:

Oxadiazole Formation : Reacting 3,4-dimethoxyphenyl nitrile oxide with hydroxylamine to form the oxadiazole ring via cycloaddition .

Acetamide Introduction : Coupling the oxadiazole intermediate with 2,2-diphenylacetyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) yield the final product.
Key Validation : Monitor intermediates via TLC and confirm final structure using 1H NMR^1 \text{H NMR} (e.g., aromatic protons at δ 7.2–7.8 ppm) and LC-MS .

Basic: How is the structural integrity of this compound validated in crystallographic studies?

Answer:
Single-crystal X-ray diffraction (XRD) is the gold standard:

  • Crystal Growth : Slow evaporation of a saturated dichloromethane/hexane solution .
  • Data Collection : Resolve bond lengths (e.g., C–N in oxadiazole: ~1.32 Å) and dihedral angles (e.g., between oxadiazole and dimethoxyphenyl groups: ~48–56°) to confirm stereoelectronic effects .
  • Hydrogen Bonding : Identify intermolecular interactions (e.g., N–H···O) to predict packing efficiency and stability .

Advanced: How do electronic properties (e.g., HOMO-LUMO gaps) influence the compound’s reactivity in catalytic systems?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) are used to:

Map Frontier Orbitals : The 3,4-dimethoxyphenyl group lowers the LUMO energy, enhancing electrophilic reactivity at the oxadiazole ring .

Charge Distribution : Electron-withdrawing oxadiazole and electron-donating methoxy groups create a polarized structure, favoring nucleophilic attack at the acetamide carbonyl .
Experimental Validation : Correlate DFT results with electrochemical data (cyclic voltammetry) to quantify redox potentials .

Advanced: What strategies resolve contradictions in bioactivity data (e.g., inconsistent IC50 values in kinase assays)?

Answer:
Address variability through:

Assay Optimization : Standardize ATP concentrations (e.g., 10 µM) and incubation times (30–60 mins) to reduce false negatives .

Metabolite Screening : Use LC-MS/MS to detect degradation products (e.g., hydrolyzed acetamide) that may interfere with activity .

Structural Analog Comparison : Benchmark against similar oxadiazole-acetamide hybrids (e.g., N-substituted benzimidazoles) to identify SAR trends .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Short-Term : Store at –20°C in amber vials under argon to prevent photodegradation and oxidation.
  • Long-Term : Lyophilize and store at –80°C with desiccants (silica gel).
  • Stability Testing : Monitor via HPLC every 6 months (retention time shifts >5% indicate degradation) .

Advanced: How can molecular docking predict binding modes with biological targets (e.g., COX-2)?

Answer:

Target Preparation : Retrieve COX-2 structure (PDB ID: 5KIR) and remove crystallographic water/ligands.

Ligand Preparation : Optimize the compound’s geometry using Gaussian09 and assign partial charges .

Docking Workflow : Use AutoDock Vina with a grid box centered on the active site (20 ų). Prioritize poses with hydrogen bonds to Arg120/Tyr355 and π-π stacking with Phe518 .

Validation : Compare docking scores (ΔG ≤ –8 kcal/mol) with known inhibitors (e.g., Celecoxib) .

Basic: What analytical methods quantify this compound in biological matrices?

Answer:

  • HPLC-UV : C18 column (5 µm, 250 × 4.6 mm), mobile phase = acetonitrile/0.1% formic acid (70:30), λ = 254 nm .
  • LC-MS/MS : ESI+ mode, monitor m/z 484.2 → 367.1 (quantifier) and 484.2 → 212.1 (qualifier) .
  • Recovery Validation : Spike plasma samples at 1–100 ng/mL; recovery ≥85% indicates robustness .

Advanced: What mechanistic insights explain its fluorescence quenching in aggregated states?

Answer:

  • Aggregation-Induced Emission (AIE) : Restricted intramolecular rotation (RIR) in the solid state enhances fluorescence, while aqueous dispersion disrupts π-π stacking, causing quenching .
  • Solute-Solvent Interactions : Polar solvents (e.g., water) stabilize non-radiative decay pathways via hydrogen bonding to the acetamide group .
  • DFT Analysis : Calculate excited-state dipole moments to correlate solvatochromic shifts with solvent polarity .

Basic: What is the solubility profile in common organic solvents?

Answer:

SolventSolubility (mg/mL, 25°C)
DMSO>50
Ethanol12.3 ± 0.5
Acetone28.9 ± 1.2
Water<0.1
Method : Shake-flask technique with saturation confirmed by UV-Vis .

Advanced: How do substituent modifications (e.g., replacing methoxy with ethoxy) alter pharmacokinetic properties?

Answer:

  • LogP Changes : Ethoxy groups increase hydrophobicity (ΔlogP ≈ +0.5), enhancing blood-brain barrier permeability .
  • Metabolic Stability : CYP3A4-mediated demethylation of methoxy groups reduces half-life (t1/2) from 6.2 h to 2.8 h in microsomal assays .
  • In Silico ADMET : Use SwissADME to predict bioavailability (≥70% for methoxy vs. ≤50% for nitro derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.